![molecular formula C10H16 B14641338 2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene CAS No. 52475-37-3](/img/structure/B14641338.png)
2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene is a bicyclic hydrocarbon with the molecular formula C10H16. This compound is a derivative of pinene, a naturally occurring monoterpene found in the essential oils of many plants, particularly conifers. It is known for its distinctive structure, which includes a bicyclic ring system with three methyl groups attached.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene typically involves the cyclization of suitable precursors under specific conditions. One common method is the acid-catalyzed cyclization of geranyl acetate, which yields the desired bicyclic structure. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the pyrolysis of pinene-rich turpentine oil. This process involves heating the turpentine oil to high temperatures in the presence of a catalyst, leading to the formation of the bicyclic compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Oxidation typically yields ketones or alcohols.
Reduction: Reduction results in more saturated hydrocarbons.
Substitution: Substitution reactions produce halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
α-Pinene: A closely related compound with a similar bicyclic structure but different stereochemistry.
β-Pinene: Another isomer of pinene with a different arrangement of the bicyclic ring system.
Camphene: A bicyclic monoterpene with a structure similar to that of 2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene but with different functional groups.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and the resulting chemical properties. This uniqueness makes it valuable for various synthetic and industrial applications, as well as for research into its potential biological activities.
Eigenschaften
CAS-Nummer |
52475-37-3 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
2,6,6-trimethylbicyclo[3.2.0]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-9-8(7)6-10(9,2)3/h4,8-9H,5-6H2,1-3H3 |
InChI-Schlüssel |
MINVXHCVISTRSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC2C1CC2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




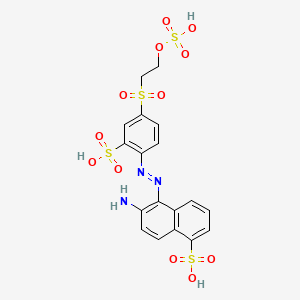
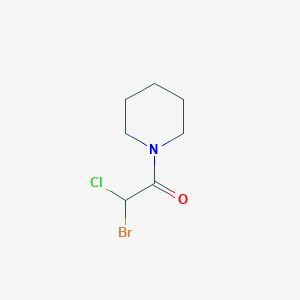
![1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14641285.png)
![1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14641293.png)

![Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy-](/img/structure/B14641296.png)
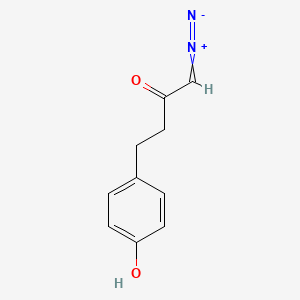
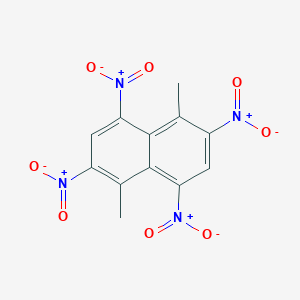

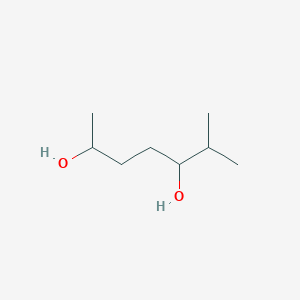
![Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14641320.png)
![Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]-](/img/structure/B14641340.png)
